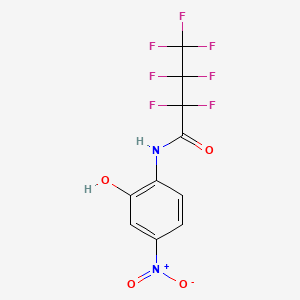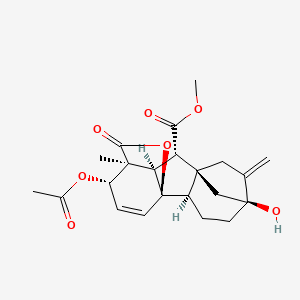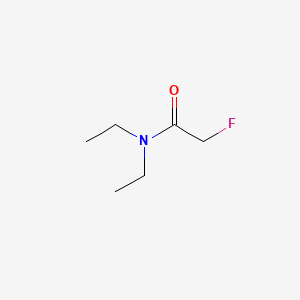
n,n-Diethyl-2-fluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-fluoroacetamide: is an organic compound with the molecular formula C6H12FNO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a fluorine atom, and the nitrogen atom is substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-fluoroacetamide typically involves the reaction of diethylamine with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethylamine+Fluoroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-fluoroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield diethylamine and fluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo such reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines can be used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Diethylamine and fluoroacetic acid.
Scientific Research Applications
N,N-Diethyl-2-fluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethyl groups provide hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
- N,N-Diethyl-2,2,2-trifluoroacetamide
- N,N-Diethyl-2-chloroacetamide
- N,N-Diethyl-2-bromoacetamide
Comparison: N,N-Diethyl-2-fluoroacetamide is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its trifluoro, chloro, and bromo counterparts. The single fluorine atom provides a balance between reactivity and stability, making it suitable for specific applications where other halogenated derivatives may be too reactive or too stable.
Properties
CAS No. |
364-92-1 |
|---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoroacetamide |
InChI |
InChI=1S/C6H12FNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |
InChI Key |
KCACDSBMGBWIET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


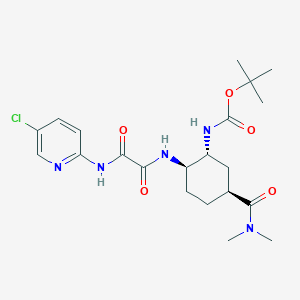
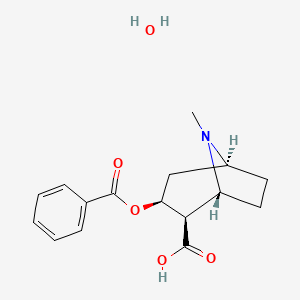

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
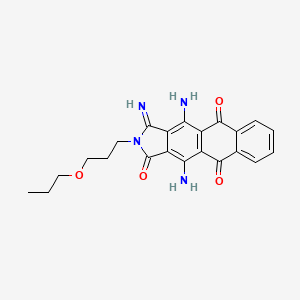
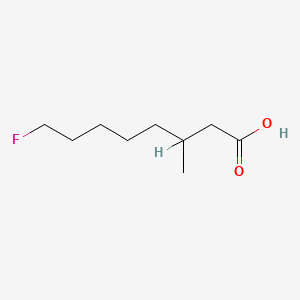

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
